molecular formula C14H11FO3 B6171459 methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 22510-35-6

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No. B6171459
CAS RN: 22510-35-6
M. Wt: 246.2
InChI Key:
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Description

“Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate” is a chemical compound that is related to the class of biphenyls . Biphenyls are neutral molecules that consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Kumada cross-coupling reaction has been used for biaryl synthesis . In this reaction, chloromethylbenzene is treated with (methoxyphenyl)magnesium bromide in the presence of a Ni complex and THF to afford 4’-methoxy-2-methyl-biphenyl .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-Fluoro-4’-methylbiphenyl” and “4-Fluoro-4’-methoxybiphenyl” have been analyzed . These compounds have a molecular formula of C13H11F .


Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “4-Fluoro-4’-methylbiphenyl” and “4-Fluoro-4’-methoxybiphenyl” have been analyzed . These compounds have an average mass of around 186 Da .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing . They also advise against ingestion and inhalation .

Future Directions

The future directions for the research and development of biphenyl compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and organic light-emitting diodes (OLEDs) . Furthermore, the synthesis of new biphenyl derivatives and the investigation of their biological and medicinal applications could be promising areas of future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluoro-4'-hydroxybiphenyl", "methyl chloroformate", "triethylamine", "potassium carbonate", "acetic anhydride", "toluene", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group", "4-fluoro-4'-hydroxybiphenyl is reacted with methyl chloroformate and triethylamine in toluene to form methyl 4-fluoro-4'-methoxycarbonylbiphenyl. The hydroxyl group is protected as a methoxycarbonyl group.", "Step 2: Suzuki coupling reaction", "Methyl 4-fluoro-4'-methoxycarbonylbiphenyl is reacted with phenylboronic acid in the presence of palladium catalyst and potassium carbonate in methanol to form methyl 4'-fluoro-4-(phenyl)biphenyl-3-carboxylate. The methoxycarbonyl group is removed and the phenyl group is introduced through a Suzuki coupling reaction.", "Step 3: Hydrolysis", "Methyl 4'-fluoro-4-(phenyl)biphenyl-3-carboxylate is hydrolyzed with aqueous potassium hydroxide to form methyl 4'-fluoro-4-hydroxybiphenyl-3-carboxylate.", "Step 4: Esterification", "Methyl 4'-fluoro-4-hydroxybiphenyl-3-carboxylate is reacted with acetic anhydride in the presence of pyridine to form methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. The carboxylic acid group is esterified with acetic anhydride.", "Step 5: Purification", "The crude product is purified by recrystallization from a suitable solvent to obtain the final product in high purity." ] }

CAS RN

22510-35-6

Product Name

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Molecular Formula

C14H11FO3

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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